1-ethyl-1H-pyrazole-3-carboxamide
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Overview
Description
1-Ethyl-1H-pyrazole-3-carboxamide is a heterocyclic organic compound featuring a pyrazole ring substituted with an ethyl group and a carboxamide group. Pyrazoles are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.
Mechanism of Action
Target of Action
1-Ethyl-1H-pyrazole-3-carboxamide is a pyrazole derivative . Pyrazole derivatives have been found to bind with high affinity to multiple receptors . .
Mode of Action
Pyrazole derivatives have been reported to exhibit diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antidiabetic effects These activities suggest that the compound interacts with its targets, leading to changes in cellular functions
Biochemical Pathways
Given the broad spectrum of biological activities associated with pyrazole derivatives , it can be inferred that this compound may influence multiple biochemical pathways
Result of Action
Pyrazole derivatives have been reported to exhibit a range of biological activities, suggesting that they can induce various molecular and cellular changes
Biochemical Analysis
Biochemical Properties
Pyrazole derivatives are known to interact with various enzymes, proteins, and other biomolecules . For instance, the pyrazole ring forms the main core of various nonsteroidal anti-inflammatory drugs (NSAIDs) and antihypertensive drugs . The nature of these interactions is largely dependent on the specific structure of the pyrazole derivative and the biomolecules it interacts with.
Cellular Effects
Some pyrazole derivatives have been reported to exhibit antibacterial activity against both gram-negative and gram-positive bacteria
Molecular Mechanism
Pyrazoles are known to exhibit tautomerism, a phenomenon that may influence their reactivity and impact on the biological activities of targets bearing a pyrazole moiety
Dosage Effects in Animal Models
The effects of 1-Ethyl-1H-pyrazole-3-carboxamide at different dosages in animal models have not been reported. The effects of pyrazole derivatives can vary with different dosages, and high doses may result in toxic or adverse effects .
Metabolic Pathways
Pyrazole derivatives can interact with various enzymes or cofactors and may affect metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of pyrazole derivatives can be influenced by factors such as the specific structure of the derivative and the type of cells or tissues involved .
Subcellular Localization
The subcellular localization of pyrazole derivatives can be influenced by factors such as the specific structure of the derivative and any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-1H-pyrazole-3-carboxamide can be synthesized through various methods. One common approach involves the reaction of ethyl hydrazine with ethyl acetoacetate to form 1-ethyl-3-methyl-1H-pyrazole. This intermediate is then subjected to a carboxylation reaction using carbon dioxide under basic conditions to yield 1-ethyl-1H-pyrazole-3-carboxylic acid. Finally, the carboxylic acid is converted to the carboxamide using ammonia or an amine source .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the carboxamide group can yield the corresponding amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nitrating agents.
Major Products Formed:
Oxidation: Pyrazole N-oxides.
Reduction: Corresponding amines.
Substitution: Halogenated, nitrated, or other substituted pyrazoles.
Scientific Research Applications
1-Ethyl-1H-pyrazole-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anti-inflammatory, analgesic, and antimicrobial properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Comparison with Similar Compounds
- 1-Methyl-1H-pyrazole-3-carboxamide
- 1-Phenyl-1H-pyrazole-3-carboxamide
- 1-Ethyl-1H-pyrazole-5-carboxamide
Comparison: 1-Ethyl-1H-pyrazole-3-carboxamide is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to 1-methyl-1H-pyrazole-3-carboxamide, the ethyl group provides different steric and electronic effects, potentially leading to variations in enzyme inhibition and receptor binding. Similarly, the position of the carboxamide group in 1-ethyl-1H-pyrazole-5-carboxamide alters its chemical properties and biological interactions .
Properties
IUPAC Name |
1-ethylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c1-2-9-4-3-5(8-9)6(7)10/h3-4H,2H2,1H3,(H2,7,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLXGKZWDMDQKCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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